molecular formula C₂₆H₃₉D₅O₄ B1145722 6-Ethylchenodeoxycholic-d5 Acid CAS No. 1992000-80-2

6-Ethylchenodeoxycholic-d5 Acid

Cat. No.: B1145722
CAS No.: 1992000-80-2
M. Wt: 425.66
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylchenodeoxycholic-d5 Acid involves the introduction of deuterium atoms into the molecular structure of 6-Ethylchenodeoxycholic Acid. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently. The production is carried out under strict quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Ethylchenodeoxycholic-d5 Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can yield a wide range of products, including halogenated compounds and alkylated derivatives .

Scientific Research Applications

6-Ethylchenodeoxycholic-d5 Acid has a wide range of applications in scientific research, including:

Mechanism of Action

6-Ethylchenodeoxycholic-d5 Acid exerts its effects primarily through the activation of the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates bile acid, cholesterol, and glucose metabolism. Upon activation by this compound, FXR modulates the expression of various genes involved in these metabolic pathways, leading to changes in bile acid synthesis, cholesterol homeostasis, and glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethylchenodeoxycholic-d5 Acid is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where accurate tracking of the compound’s fate is essential .

Properties

CAS No.

1992000-80-2

Molecular Formula

C₂₆H₃₉D₅O₄

Molecular Weight

425.66

Synonyms

(3α,5β,6α,7α)-6-Ethyl-3,7-dihydroxycholan-24-oic Acid-d5;  3α,7β-Dihydroxy-6α-ethyl-5β-cholan-24-oic Acid-d5;  6-ECDCA-d5;  _x000B_6α-Ethylchenodeoxycholic Acid-d5;  INT 747-d5;  Obeticholic Acid-d5;  Ocaliva-d5; 

Origin of Product

United States

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